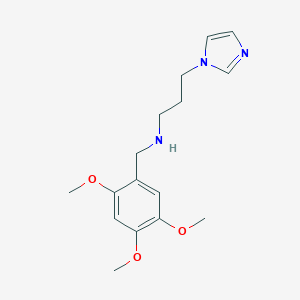![molecular formula C16H16N4O3S2 B274466 N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B274466.png)
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide, also known as Compound A, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound was first synthesized in the early 2000s and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments. In
Applications De Recherche Scientifique
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide A has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound A has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound A has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions such as arthritis and asthma. Other potential applications include cancer research, where this compound A has been shown to have anti-tumor effects, and cardiovascular research, where it has been shown to have vasodilatory effects.
Mécanisme D'action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide A is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. One of the key pathways that is thought to be involved is the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and immune response. This compound A has been shown to inhibit the activation of NF-κB, leading to a reduction in inflammation and immune response. In addition, this compound A has been shown to modulate the expression of various genes involved in cell growth and survival, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
This compound A has been shown to have a number of biochemical and physiological effects in various animal models. In studies conducted in rats, this compound A has been shown to have neuroprotective effects, reducing the damage caused by ischemia and oxidative stress. In addition, this compound A has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Other studies have shown that this compound A has vasodilatory effects, reducing blood pressure and improving blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide A has a number of advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified, making it a convenient tool for researchers. In addition, it has been shown to have a wide range of potential applications in scientific research, making it a versatile compound that can be used in a variety of different studies. However, there are also limitations to the use of this compound A in laboratory experiments. One of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies using this compound. In addition, it may have off-target effects that could complicate the interpretation of results.
Orientations Futures
There are a number of potential future directions for research on N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide A. One area of research that is particularly promising is the development of new therapeutic agents based on the structure of this compound A. By modifying the structure of this compound, it may be possible to create more potent and selective compounds that have even greater potential for use in the treatment of various diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound A and to identify its molecular targets. This information could be used to develop new drugs that target these pathways, potentially leading to the development of new treatments for a variety of different diseases.
Méthodes De Synthèse
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide A can be synthesized using a multi-step process that involves the reaction of several different reagents. The synthesis starts with the reaction of 5-methyl-3-aminooxazole with 2-bromoacetic acid to produce 5-methyl-3-(2-bromoacetyl)oxazole. This intermediate is then reacted with sodium thiomethoxide to produce the corresponding thioester, which is subsequently reacted with 4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine-2-sulfanyl chloride to yield this compound A.
Propriétés
Formule moléculaire |
C16H16N4O3S2 |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H16N4O3S2/c1-8-6-11(20-23-8)17-12(21)7-24-16-18-14(22)13-9-4-2-3-5-10(9)25-15(13)19-16/h6H,2-5,7H2,1H3,(H,17,20,21)(H,18,19,22) |
Clé InChI |
FBZNDWZZQFNHKW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
SMILES canonique |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274385.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B274389.png)
![1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol](/img/structure/B274390.png)
![N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B274391.png)
![3-{[4-(Methylthio)benzyl]amino}-1-adamantanol](/img/structure/B274392.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B274395.png)
![2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B274399.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B274402.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B274403.png)

![2-{2-[(Biphenyl-4-ylmethyl)amino]ethoxy}ethanol](/img/structure/B274406.png)
![3-[(Biphenyl-4-ylmethyl)amino]quinuclidine](/img/structure/B274407.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(1-naphthylmethyl)amine](/img/structure/B274408.png)
![N-(5-bromo-2-ethoxybenzyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274409.png)